

# Gas chromatography-mass spectrometry (GC-MS) analysis of diclofenac diethylamine

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Compound of Interest

Compound Name: Diclofenac Diethylamine

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# Application Note: High-Sensitivity GC-MS Analysis of Diclofenac Diethylamine Abstract

This application note details a robust and sensitive method for the quantitative analysis of diclofenac from its diethylamine salt form using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a liquid-liquid extraction followed by derivatization to enhance the volatility and thermal stability of diclofenac, enabling high-sensitivity detection. This method is suitable for the analysis of **diclofenac diethylamine** in pharmaceutical formulations and can be adapted for biological matrices. The procedure described herein provides excellent linearity, precision, and accuracy, with a low limit of quantification.

#### Introduction

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) for managing pain and inflammation. It is often formulated as a diethylamine salt to improve its solubility and absorption. Accurate and sensitive quantification of diclofenac is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. Gas chromatography-mass spectrometry offers high selectivity and sensitivity, making it a powerful technique for the analysis of diclofenac. However, due to its polar nature and low volatility, derivatization of the diclofenac molecule is necessary for successful GC-MS analysis. This application note



provides a comprehensive protocol for the analysis of **diclofenac diethylamine**, from sample preparation to data acquisition and analysis.

# Experimental Protocol Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the analysis of **diclofenac diethylamine** in a pharmaceutical formulation. For biological matrices, further optimization may be required.

- Standard Solution Preparation: Prepare a stock solution of **diclofenac diethylamine** in methanol. Further dilute with methanol to create a series of calibration standards.
- Sample Preparation: Accurately weigh a portion of the sample (e.g., gel or cream) and dissolve it in a suitable solvent such as methanol. For tablets, grind them into a fine powder and then dissolve a known amount in methanol.
- Acidification: To a known volume of the sample or standard solution, add a deproteinating agent like phosphoric acid and acetone to increase the recovery of diclofenac.
- Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane. Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers. The diclofenac will partition into the organic layer.
- Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 35°C).

#### **Derivatization**

Derivatization is a critical step to make diclofenac amenable to GC-MS analysis. Silylation is a common and effective method.

- Reagent Addition: Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.
- Incubation: Tightly cap the vial and heat at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.



Cooling: Allow the vial to cool to room temperature before analysis.

## **GC-MS Analysis**

The following parameters can be used as a starting point and should be optimized for the specific instrument.

- Gas Chromatograph (GC):
  - Column: DB-1 (30 m x 0.32 mm i.d.) or equivalent non-polar capillary column.[1]
  - Carrier Gas: Helium or Nitrogen.[2]
  - Inlet Temperature: 250°C
  - Injection Volume: 1-2 μL
  - Oven Temperature Program:
    - Initial temperature: 150°C, hold for 3-4 minutes.[1][3]
    - Ramp: Increase at 20°C/min to 280°C, hold for 5 minutes.[1]
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Impact (EI)
  - Ion Source Temperature: 230°C
  - Quadrupole Temperature: 150°C
  - Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
  - Monitored Ions (m/z): Characteristic ions for derivatized diclofenac, such as m/z 214 and 277, should be monitored.[3][4]

## **Quantitative Data Summary**

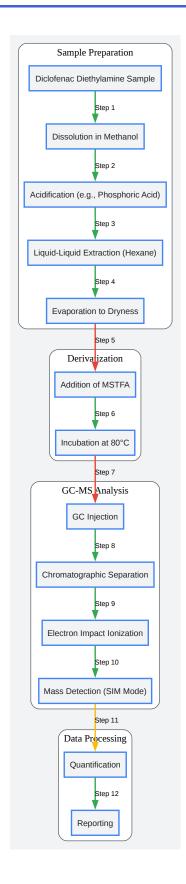


The following table summarizes the quantitative performance data for the GC-MS analysis of diclofenac based on various studies.

Parameter	Value	Reference
Linearity Range	0.25 - 5 μg/mL	[4]
2 - 10 μg/mL	[1]	
0.25 - 50 ng/mL	[3]	_
Limit of Detection (LOD)	0.5 μg/mL	[1]
0.05 μg/mL	[4]	
0.125 ng/mL	[5]	_
Limit of Quantification (LOQ)	1.5 μg/mL	[1]
0.15 μg/mL	[4][6]	
0.25 ng/mL	[5]	
Recovery	96 - 98%	[1]
89 - 95%	[5]	
Intra-day Precision (%RSD)	< 3.9%	[1]
< 4.62%	[4]	
Inter-day Precision (%RSD)	< 4.62%	[4]

# **Experimental Workflow**





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Caption: Experimental workflow for GC-MS analysis of diclofenac diethylamine.



#### Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of diclofenac from its diethylamine salt. The protocol, involving liquid-liquid extraction and silylation, ensures that the analyte is in a suitable form for gas chromatographic analysis. The method demonstrates excellent performance characteristics, making it a valuable tool for quality control and research applications involving **diclofenac diethylamine**.

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